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Compound of Interest

Compound Name: 2-Ethylhexyl propionate

Cat. No.: B107753 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
Ethylhexyl propionate (C11H22O2), a widely used ester in various industrial applications. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with the methodologies for their acquisition. This information is

critical for compound identification, quality control, and understanding its chemical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules. For 2-Ethylhexyl propionate, both ¹H and ¹³C NMR provide distinct signals

corresponding to the different hydrogen and carbon atoms in the molecule.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-Ethylhexyl propionate exhibits characteristic chemical shifts and

splitting patterns for the ethyl and 2-ethylhexyl moieties.

Table 1: ¹H NMR Spectroscopic Data for 2-Ethylhexyl Propionate
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~4.00 d 2H
-O-CH₂-CH(CH₂CH₃)

(CH₂)₃CH₃

~2.29 q 2H -O₂C-CH₂-CH₃

~1.55 m 1H
-O-CH₂-CH(CH₂CH₃)

(CH₂)₃CH₃

~1.2-1.4 m 8H
-CH(CH₂CH₃)

(CH₂)₃CH₃

~1.13 t 3H -O₂C-CH₂-CH₃

~0.8-0.9 m 6H
-CH(CH₂CH₃)

(CH₂)₃CH₃

Note: Predicted values based on typical ester chemical shifts. Actual values may vary slightly

depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for 2-Ethylhexyl Propionate
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Chemical Shift (ppm) Assignment

~174 C=O (Ester carbonyl)

~67 -O-CH₂-

~39 -CH-

~30 -CH₂- (butyl chain)

~29 -CH₂- (butyl chain)

~27 -CH₂- (propionate)

~24 -CH₂- (ethyl group on hexyl)

~23 -CH₂- (butyl chain)

~14 -CH₃ (terminal methyl of hexyl)

~11 -CH₃ (ethyl group on hexyl)

~9 -CH₃ (propionate)

Note: Predicted values. Actual chemical shifts can be influenced by the solvent and instrument

parameters.

Experimental Protocol for NMR Spectroscopy
High-resolution ¹H and ¹³C NMR spectra are typically acquired on a spectrometer operating at a

frequency of 300 MHz or higher.

Sample Preparation: A small amount of 2-Ethylhexyl propionate (typically 5-10 mg) is

dissolved in approximately 0.5-0.7 mL of a deuterated solvent, most commonly chloroform-d

(CDCl₃). Tetramethylsilane (TMS) is usually added as an internal standard for chemical shift

referencing (0 ppm).

Data Acquisition: The sample is placed in a 5 mm NMR tube and inserted into the

spectrometer. For ¹H NMR, standard acquisition parameters include a sufficient number of

scans to achieve a good signal-to-noise ratio, with a relaxation delay of 1-5 seconds

between pulses. For ¹³C NMR, a proton-decoupled sequence is used to simplify the
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spectrum, and a larger number of scans is typically required due to the lower natural

abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of 2-Ethylhexyl propionate is

characterized by strong absorptions corresponding to the ester functional group.

Table 3: IR Spectroscopic Data for 2-Ethylhexyl Propionate

Wavenumber (cm⁻¹) Intensity Assignment

~2960-2860 Strong C-H stretching (alkane)

~1735 Strong
C=O stretching (ester

carbonyl)

~1460 Medium C-H bending (alkane)

~1380 Medium C-H bending (alkane)

~1180 Strong C-O stretching (ester)

Experimental Protocol for IR Spectroscopy
The IR spectrum of liquid 2-Ethylhexyl propionate can be readily obtained using the following

method:

Sample Preparation: As a neat liquid, a single drop of 2-Ethylhexyl propionate is placed

between two salt plates (typically sodium chloride, NaCl, or potassium bromide, KBr). The

plates are then gently pressed together to form a thin liquid film.

Data Acquisition: The salt plates are mounted in a sample holder and placed in the beam

path of an FTIR spectrometer. The spectrum is recorded over the mid-infrared range

(typically 4000-400 cm⁻¹). A background spectrum of the empty salt plates is usually

recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for 2-Ethylhexyl Propionate

m/z Relative Intensity Possible Fragment

186 Low [M]⁺ (Molecular ion)

113 Moderate
[CH₃CH₂C(O)OCH₂CH(CH₂CH

₃)]⁺

85 High [CH(CH₂CH₃)(CH₂)₃CH₃]⁺

57 Very High [C₄H₉]⁺ (butyl fragment)

29 High [CH₃CH₂]⁺ (ethyl fragment)

Note: The fragmentation pattern is a prediction and may vary based on the ionization method

and energy.

Experimental Protocol for Mass Spectrometry
Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of

volatile compounds like 2-Ethylhexyl propionate.

Sample Introduction: A diluted solution of 2-Ethylhexyl propionate in a volatile solvent (e.g.,

dichloromethane or hexane) is injected into the gas chromatograph.

Chromatographic Separation: The sample is vaporized and separated from other

components on a capillary column (e.g., a non-polar column like DB-5). The oven

temperature is programmed to ramp up to ensure good separation.

Mass Analysis: As the compound elutes from the GC column, it enters the mass

spectrometer. Electron ionization (EI) at 70 eV is a standard method for generating

fragments. The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-

to-charge ratio (m/z), and a detector records their abundance.
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Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Ethylhexyl propionate.

Sample Preparation Spectroscopic Analysis Data Processing & Interpretation

Sample
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GC-MS
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IR Spectrum
(Wavenumbers)

Mass Spectrum
(m/z, Fragmentation)

Structural Elucidation

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Ethylhexyl Propionate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b107753#spectroscopic-data-for-2-ethylhexyl-
propionate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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